Cas no 1087417-69-3 ((2-Chloro-4,5-dimethylphenyl)methanol)

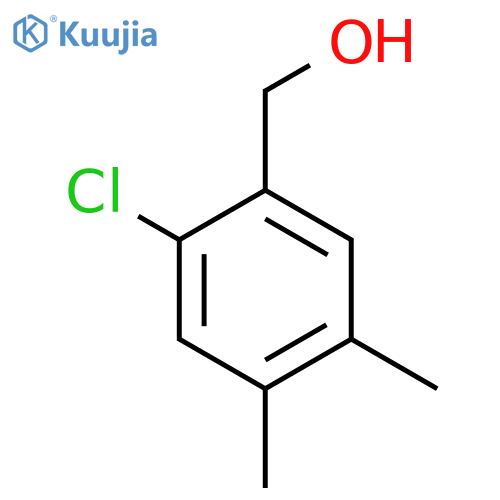

1087417-69-3 structure

商品名:(2-Chloro-4,5-dimethylphenyl)methanol

(2-Chloro-4,5-dimethylphenyl)methanol 化学的及び物理的性質

名前と識別子

-

- 2-chloro-4,5-dimethylbenzylalcohol

- (2-chloro-4,5-dimethylphenyl)methanol

- (2-Chloro-4,5-dimethylphenyl)methanol

-

- インチ: 1S/C9H11ClO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5H2,1-2H3

- InChIKey: MCTLSMDJCOIKDF-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C)=C(C)C=C1CO

計算された属性

- せいみつぶんしりょう: 170.0498427g/mol

- どういたいしつりょう: 170.0498427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 20.2

(2-Chloro-4,5-dimethylphenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-118290-0.1g |

(2-chloro-4,5-dimethylphenyl)methanol |

1087417-69-3 | 95% | 0.1g |

$298.0 | 2023-07-06 | |

| Enamine | EN300-118290-1.0g |

(2-chloro-4,5-dimethylphenyl)methanol |

1087417-69-3 | 95% | 1.0g |

$857.0 | 2023-07-06 | |

| Enamine | EN300-118290-2.5g |

(2-chloro-4,5-dimethylphenyl)methanol |

1087417-69-3 | 95% | 2.5g |

$1680.0 | 2023-07-06 | |

| Enamine | EN300-118290-10.0g |

(2-chloro-4,5-dimethylphenyl)methanol |

1087417-69-3 | 95% | 10.0g |

$3683.0 | 2023-07-06 | |

| Enamine | EN300-118290-50mg |

(2-chloro-4,5-dimethylphenyl)methanol |

1087417-69-3 | 95.0% | 50mg |

$200.0 | 2023-10-03 | |

| 1PlusChem | 1P01A35C-100mg |

(2-chloro-4,5-dimethylphenyl)methanol |

1087417-69-3 | 95% | 100mg |

$418.00 | 2023-12-26 | |

| 1PlusChem | 1P01A35C-250mg |

(2-chloro-4,5-dimethylphenyl)methanol |

1087417-69-3 | 95% | 250mg |

$588.00 | 2023-12-26 | |

| 1PlusChem | 1P01A35C-1g |

(2-chloro-4,5-dimethylphenyl)methanol |

1087417-69-3 | 95% | 1g |

$1122.00 | 2023-12-26 | |

| 1PlusChem | 1P01A35C-2.5g |

(2-chloro-4,5-dimethylphenyl)methanol |

1087417-69-3 | 95% | 2.5g |

$2139.00 | 2023-12-26 | |

| Enamine | EN300-118290-5000mg |

(2-chloro-4,5-dimethylphenyl)methanol |

1087417-69-3 | 95.0% | 5000mg |

$2485.0 | 2023-10-03 |

(2-Chloro-4,5-dimethylphenyl)methanol 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1087417-69-3 ((2-Chloro-4,5-dimethylphenyl)methanol) 関連製品

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬